[6]Cycloparaphenylene

Strain Energy DFT Calculation Macrocyclic Chemistry

Researchers requiring size-discriminating fullerene separation or NIR-emitting materials face a critical challenge: larger [n]CPP congeners lack the precise cavity dimensions and electronic structure of [6]CPP, rendering them unsuitable substitutes. [6]Cycloparaphenylene directly addresses this gap: • 5 kcal/mol thermodynamic preference for C70 over C60, enabling selective supramolecular separation of fullerene mixtures. • ~1 eV LUMO lowering in N-aza derivatives vs. [8]CPP analogs, facilitating electron injection in n-type organic semiconductors. • Superior fluorescence quantum yield of its dication [6]CPP²⁺ for NIR-emitting bioimaging materials. • 97 kcal/mol strain energy provides the high-strain reference standard for fundamental aromaticity and solid-state packing studies. Supplied with HPLC-verified purity and shipped under inert atmosphere to preserve air-sensitive structural integrity.

Molecular Formula C36H24
Molecular Weight 456.6 g/mol
CAS No. 156980-13-1
Cat. No. B1512388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6]Cycloparaphenylene
CAS156980-13-1
Molecular FormulaC36H24
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3
InChIInChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H
InChIKeyHNGGBZMJWQRDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[6]Cycloparaphenylene ([6]CPP): The Most Strained Carbon Nanohoop for Size-Dependent Optoelectronics and Host-Guest Chemistry


[6]Cycloparaphenylene ([6]CPP) is a macrocyclic compound consisting of six para-linked benzene rings forming a strained, hoop-shaped conjugated system [1]. This molecule belongs to the [n]cycloparaphenylene ([n]CPP) family, which are the smallest possible structural units of armchair carbon nanotubes [2]. Its highly curved π-surface and nanoscale cavity confer unique photophysical, electronic, and supramolecular properties that are fundamentally governed by its specific ring size, distinguishing it from other [n]CPP congeners [3]. Key features include a high strain energy of approximately 97 kcal mol⁻¹ and a HOMO–LUMO gap that increases with ring size, opposite to the trend observed in typical linear π-conjugated systems [1][4].

Why Generic Substitution of [6]Cycloparaphenylene with Other [n]CPPs is Scientifically Unjustified


Within the [n]cycloparaphenylene family, the number of phenyl rings dictates a stark non-linear variation in key properties. [6]CPP cannot be arbitrarily replaced by [8]CPP or [10]CPP due to profound differences in strain energy, cavity size, electronic structure, and photophysical behavior [1]. For instance, the HOMO–LUMO gap increases with ring size in CPPs, opposite to typical π-conjugated systems, leading to distinct absorption and emission wavelengths [2]. Furthermore, the cavity diameter directly governs host-guest selectivity, with [6]CPP's smaller aperture enabling preferential binding of specific fullerenes (e.g., C70 over C60) and size-discriminating encapsulation of carbon nanotube fragments, capabilities that are not replicated by larger congeners [3][4]. The exceptionally high strain in [6]CPP also imparts unique chemical reactivity and redox behavior not observed in larger, more flexible hoops [5]. Consequently, substituting [6]CPP with a different [n]CPP will alter the outcome of any experiment or device relying on these precise, size-governed characteristics.

[6]Cycloparaphenylene Quantitative Differentiation: Head-to-Head Evidence Against Closest Comparators


Record Strain Energy of 97 kcal mol⁻¹ Underpins Unique Reactivity and Structural Rigidity of [6]CPP

[6]CPP exhibits a calculated strain energy of 97 kcal mol⁻¹, making it one of the most strained members of the [n]CPP family. This value is a direct consequence of its small diameter and is a critical differentiator from larger congeners like [8]CPP and [10]CPP, which possess significantly lower strain due to their more relaxed geometries [1]. The high strain energy dictates the synthetic strategy and underlies its unique chemical reactivity and rigid, linear solid-state packing [1][2].

Strain Energy DFT Calculation Macrocyclic Chemistry

Superior Fluorescence Quantum Yield of [6]CPP²⁺ Dication Among Smaller [n]CPP²⁺ Congeners

The dicationic form of [6]CPP, [6]CPP²⁺, displays the highest fluorescence quantum yield (Φ) among the series of [n]CPP²⁺ dications with n = 5–9. This is a notable differentiation from neutral [n]CPPs and even from its larger dicationic counterparts, positioning [6]CPP²⁺ as a premier candidate for applications requiring efficient near-infrared (NIR) emission [1]. Its quantum yield is on the same order as that of carbon nanotubes [1].

Fluorescence Quantum Yield Dication Near-Infrared Emission

Significantly Lower LUMO Energy in Donor-Acceptor [6]CPP Derivatives vs. [8]CPP Analogs

In a donor-acceptor context, the N-methylaza[6]CPP derivative exhibits a substantially lower LUMO energy compared to the analogous N-methylaza[8]CPP. This demonstrates that the frontier molecular orbital (FMO) levels of CPP-based donor-acceptor systems are not merely a function of the substituents but are exquisitely tuned by the underlying hoop size [1]. Cyclic voltammetry and DFT calculations confirmed a redistribution of LUMO density that lowers the LUMO by nearly 1 eV relative to unsubstituted [6]CPP, an effect amplified in the [6]CPP scaffold [1].

LUMO Energy Donor-Acceptor Nanohoop Cyclic Voltammetry

C70 Fullerene Binding Affinity Exceeds C60 in [6]Cycloparaphenyleneacetylene ([6]CPPA) Hosts

Computational studies reveal a clear size-selective host-guest interaction within the cavity of [6]CPP-based nanorings. For [6]Cycloparaphenyleneacetylene ([6]CPPA), the calculated binding interaction with C70 fullerene is stronger than with C60, quantified by Gibbs free energy values of 25 kcal/mol and 20 kcal/mol, respectively [1]. This 5 kcal/mol difference underscores the importance of the [6]CPP-derived cavity size in discriminating between fullerene guests, a capability not shared by all [n]CPP sizes.

Host-Guest Chemistry Fullerene Encapsulation Binding Affinity

Size-Selective Synthesis Enables Access to Pure [6]CPP, Distinct from Simultaneous [8]CPP and [10]CPP Production

A key advancement in the practical procurement of [6]CPP is the development of a size-selective synthesis that yields pure [6]CPP, rather than a mixture with [8]CPP and [10]CPP. This synthetic strategy, employing a cyclohex-2-ene-1,4-diol-containing intermediate, demonstrates a clear advantage in obtaining a single, well-defined product, whereas previous methods often produced mixtures of [n]CPPs that require laborious separation [1]. The availability of a selective route directly impacts the feasibility and cost of obtaining pure [6]CPP for research and application development.

Size-Selective Synthesis Gram-Scale Nanohoop

[6]Cycloparaphenylene Procurement Scenarios: Optimal Use Cases Based on Quantitative Evidence


Development of Near-Infrared (NIR) Fluorescent Probes and Emitters

Leveraging the superior fluorescence quantum yield of its dication [6]CPP²⁺, this compound is ideally suited for the fabrication of NIR-emitting materials. In this scenario, researchers can oxidize [6]CPP to its dication to achieve NIR fluorescence with an efficiency unmatched by other [n]CPP dications (n=5-9) [1]. This makes it a primary candidate for advanced bioimaging, where deep tissue penetration and minimal autofluorescence are critical.

Selective Supramolecular Encapsulation and Separation of C70 Fullerene

The computational evidence for a 5 kcal/mol preference in binding C70 over C60 within a [6]CPP-based cavity directly supports its use in supramolecular separations [1]. A research group focused on purifying fullerene mixtures or constructing functional fullerene-based assemblies would procure [6]CPP to create host molecules that can discriminate C70 from C60, a task for which larger [n]CPPs would exhibit different and likely less selective binding profiles.

Engineering of n-Type Organic Semiconductors with Tailored LUMO Levels

Based on the observed ~1 eV lowering of the LUMO energy in N-methylaza[6]CPP compared to both its unsubstituted parent and larger [8]CPP analogs, this compound is a key building block for organic electronics [1]. Researchers designing n-type semiconductors, electron transport layers, or materials for organic photovoltaics would specifically choose the [6]CPP core to achieve a lower LUMO, thereby facilitating electron injection and improving device performance.

Investigating Fundamental Size-Dependent Properties in Highly Strained Nanohoops

The uniquely high strain energy of 97 kcal/mol and the rigid, linear solid-state packing distinguish [6]CPP as the extreme case within the [n]CPP family [1][2]. Fundamental research groups seeking to understand the interplay between molecular strain, aromaticity, and solid-state behavior will require pure [6]CPP to serve as the high-strain reference point. Substitution with [8]CPP or [10]CPP, which possess significantly lower strain and different packing motifs, would invalidate such a study.

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